molecular formula C10H14O2 B3386035 3-tert-Butoxyphenol CAS No. 69374-70-5

3-tert-Butoxyphenol

Cat. No.: B3386035
CAS No.: 69374-70-5
M. Wt: 166.22 g/mol
InChI Key: ZTMXCTDRYVPSDS-UHFFFAOYSA-N
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Description

3-tert-Butoxyphenol: is an organic compound with the molecular formula C10H14O2 It is a phenolic compound where a tert-butoxy group is attached to the benzene ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxyphenol typically involves the reaction of phenol with tert-butyl alcohol in the presence of an acid catalyst. One common method is the alkylation of phenol using tert-butyl alcohol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the phenolic group can yield hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.

Scientific Research Applications

Chemistry: 3-tert-Butoxyphenol is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant in preventing oxidative damage in cells and tissues.

Industry: In industrial applications, this compound is used as a stabilizer in polymers and resins. It helps improve the thermal stability and longevity of these materials.

Mechanism of Action

The mechanism of action of 3-tert-Butoxyphenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is attributed to the ability of the phenolic group to stabilize free radicals through resonance structures.

Comparison with Similar Compounds

    3-tert-Butylphenol: Similar structure but lacks the oxygen atom in the tert-butoxy group.

    4-tert-Butylphenol: The tert-butyl group is attached at the fourth position instead of the third.

    2-tert-Butylphenol: The tert-butyl group is attached at the second position.

Uniqueness: 3-tert-Butoxyphenol is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased steric hindrance and altered reactivity compared to other tert-butylphenols. This makes it a valuable compound in specific synthetic and industrial applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMXCTDRYVPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502091
Record name 3-tert-Butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69374-70-5
Record name 3-tert-Butoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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